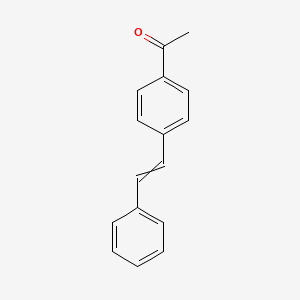

4-Acetylstilbene

概要

説明

4-Acetylstilbene is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

4-Acetylstilbene and its derivatives exhibit significant biological activities, making them valuable in drug discovery and development. Key applications include:

- Anticancer Properties : Stilbene derivatives, including this compound, have been studied for their anti-cancer effects. For instance, compounds derived from stilbene have shown potent anti-angiogenic and anti-tumor activities, inhibiting cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition .

- Anti-inflammatory Effects : Research indicates that stilbene derivatives can modulate inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .

- Antiviral Activity : Some studies have explored the antiviral properties of stilbene compounds against viruses like SARS-CoV. For example, certain stilbene derivatives were found to inhibit viral replication effectively .

- Obesity Management : Stilbenes have been implicated in regulating fat metabolism pathways, potentially aiding in obesity management by influencing adipogenesis and lipolysis .

Case Study: Anticancer Activity

A study highlighted the synthesis of a series of stilbene analogues that were tested for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain modifications to the stilbene structure significantly enhanced their potency against breast cancer cells.

Catalysis

This compound is also utilized as a substrate in various catalytic reactions:

- Cross-Coupling Reactions : It serves as a key intermediate in palladium-catalyzed cross-coupling reactions. For instance, this compound is involved in the Mizoroki-Heck reaction to produce various biaryl compounds with high yields .

- Direct Arylation : This compound can be employed in direct arylation methodologies, which are advantageous for synthesizing complex organic molecules without the need for pre-functionalization of substrates .

Data Table: Catalytic Yields

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Mizoroki-Heck | Palladium Complex | 99 |

| Direct Arylation | Nickel-MOF Catalyst | 80+ |

Material Science

In material science, this compound plays a role in the development of new materials:

- Polymer Synthesis : It can be used as a building block for synthesizing polymers with specific optical and electronic properties. The incorporation of stilbene units into polymer chains can enhance photophysical characteristics, making them suitable for applications in organic electronics and photonics.

- Nanocomposites : Research has indicated that incorporating this compound into nanocomposite materials can improve mechanical properties and thermal stability, making them attractive for various industrial applications.

化学反応の分析

Heck Reaction

The Heck reaction involves coupling aryl halides with alkenes. For 4-acetylstilbene:

-

Reactants : 4-chloroacetophenone and phenylethylene (alkene).

-

Catalyst : Pd(II)-doped UiO-67 (0.46 mol% Pd).

-

Conditions : K₂CO₃ (3 equiv), tetrabutylammonium bromide (0.3 mmol), DMF (5 mL), 100°C .

-

Yield : High activity observed, though specific yield data for this reaction is not explicitly stated .

Suzuki Coupling

The Suzuki reaction couples aryl halides with boronic acids under milder conditions:

-

Reactants : 4-bromoacetophenone (1 mmol) and phenylboronic acid (1.2 mmol).

-

Catalyst : Pd(II) complex (e.g., PdCl₂(PPh₃)₂ with silylating agents).

-

Conditions : Water or DMF, tetrabutylammonium bromide (TBAB), KOH or K₂CO₃, 100–140°C .

-

Yield : Up to 94% isolated yield in water, with full conversion achieved within 1 hour .

Solvent-Free Heck Reaction

A sustainable method uses solvent-free conditions:

-

Reactants : 4-bromoacetophenone and styrene.

-

Catalyst : Palladium catalyst (e.g., Pd(OAc)₂).

-

Product : (E)-4-acetylstilbene, isolated as a white solid (mp: 140–142°C) .

Photochemical Isomerization

This compound undergoes cis-trans photoisomerization under UV irradiation, involving triplet pathways.

Reaction Pathways

-

Triplet State Mediation : The reaction proceeds via excited triplet states, with quantum yields influenced by solvent viscosity and polarity.

-

Cis-Trans Equilibrium : Light-induced conversion between geometric isomers, with trans being the thermodynamically stable form .

Quantum Yields and Solvent Effects

-

Quantum Yields : Varies with solvent, e.g., higher yields in polar vs. nonpolar solvents.

-

Solvent Impact : Solvent viscosity and polarity modulate reaction rates due to effects on triplet-state lifetimes .

| Solvent | Quantum Yield | Key Observation |

|---|---|---|

| Toluene | Moderate | Slower triplet relaxation |

| Acetonitrile | Higher | Polar solvent enhances triplet yield |

Characterization and Analytical Data

-

NMR :

Biological and Chemical Modifications

While not directly a reaction of this compound itself, its derivatives are explored for bioactivity (e.g., anti-cancer, anti-microbial). Structural modifications include:

特性

分子式 |

C16H14O |

|---|---|

分子量 |

222.28 g/mol |

IUPAC名 |

1-[4-(2-phenylethenyl)phenyl]ethanone |

InChI |

InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3 |

InChIキー |

IGSGJMNWNNQRFJ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。